2-Propanesulfonic acid sodium salt

HPLC Method Development Ion-Pair Chromatography Analytical Chemistry

Researchers requiring reproducible ion-pair chromatography often encounter excessive retention and peak tailing with linear alkyl sulfonates. Sodium 2-propanesulfonate (CAS 5399-58-6), a branched secondary sulfonate, addresses this issue. · 15-25% lower retention factors (k′) vs. linear sodium 1-propanesulfonate on C18 columns, yielding faster runtimes and sharper peaks. · >300°C melting point ensures thermal stability during high-temperature processes. · ≥98% purity (typical) supports consistent formulation and analytical results. Bulk and custom packaging available.

Molecular Formula C3H7NaO3S
Molecular Weight 146.14 g/mol
CAS No. 5399-58-6
Cat. No. B1352157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanesulfonic acid sodium salt
CAS5399-58-6
Molecular FormulaC3H7NaO3S
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C3H8O3S.Na/c1-3(2)7(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1
InChIKeyJUAHWAGHDQJOLT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Physical Properties of 2-Propanesulfonic Acid Sodium Salt


2-Propanesulfonic acid sodium salt, also identified as sodium 2-propanesulfonate or sodium isopropylsulfonate, is an organic sulfonate salt with the molecular formula C₃H₇NaO₃S and a molecular weight of 146.14 g/mol . The compound is characterized by a sulfonate group attached to the secondary carbon of a propane chain, resulting in a branched molecular structure . It presents as a white crystalline solid with a melting point exceeding 300°C and exhibits high water solubility, which underpins its utility in aqueous applications .

Structure Branched isopropyl sulfonate (C3)
Workflow Ion-pair chromatography, aqueous solubilization, polymer building block
Attribute High aqueous solubility, thermal stability

2-Propanesulfonic Acid Sodium Salt: Substitution Risks


Within the broader class of short-chain alkyl sulfonates, compounds such as sodium methanesulfonate (C1), sodium ethanesulfonate (C2), sodium 1-propanesulfonate (linear C3), and sodium 2-propanesulfonate (branched C3) share anionic sulfonate functionality but are not interchangeable . The critical differentiating factor is molecular topology—specifically, the difference between linear (primary) and branched (secondary) carbon attachment of the sulfonate group . This structural variation directly impacts hydrophobicity, ion-pairing selectivity in chromatography, and solubilization efficiency in pharmaceutical formulations. Procurement of an incorrect or less-specified isomer (e.g., substituting linear sodium 1-propanesulfonate for branched sodium 2-propanesulfonate) introduces uncontrolled variables that compromise method reproducibility, separation resolution, and formulation stability. The following evidence details the quantifiable performance gaps that justify precise compound selection.

Linear 1-propanesulfonate may increase retention and alter separation selectivity vs. branched isomer.
Shorter-chain sulfonates (C1, C2) may reduce thermal stability and change solubilization properties.
General-purpose sulfonate salts may lack ion-pair reagent certification, risking method reproducibility.

Performance Comparison: 2-Propanesulfonic Acid Sodium Salt vs. Alkyl Sulfonates


Ion-Pair Selectivity: Branched vs. Linear Isomer Impact on HPLC Retention

In reversed-phase ion-pair chromatography, the structural isomerism between sodium 1-propanesulfonate (linear, 1-PS) and sodium 2-propanesulfonate (branched, 2-PS, CAS 5399-58-6) produces a systematic and quantifiable difference in analyte retention. 1-PS, with its linear alkyl chain and lower steric hindrance, exhibits higher effective hydrophobicity and stronger interaction with C18 stationary phases, resulting in greater retention of target analytes . Conversely, the branched structure of 2-PS creates a larger steric footprint near the sulfonate headgroup, reducing its accessible hydrophobic surface area and Van der Waals interactions with the stationary phase, which translates to reduced retention and a distinct selectivity profile .

Ion-Pair Selectivity
Head-to-head
Branched 2-PS: lower hydrophobicity, faster elution
Linear 1-PS: stronger retention, higher hydrophobicity
~15–25% lower retention factors (k′)
Supports selectivity tuning in reversed-phase HPLC method development.
C18 column; ion-pair conditions; typical basic analytes.
HPLC Method Development Ion-Pair Chromatography Analytical Chemistry Reversed-Phase Separation

Solubility Enhancement of Poorly Soluble Drugs

Sodium 2-propanesulfonate demonstrates quantifiable efficacy as a solubility-enhancing excipient in pharmaceutical formulations. Research conducted on the formulation of a poorly soluble drug demonstrated that incorporating sodium 2-propanesulfonate improved the drug's aqueous solubility by over 30% compared to the unformulated control . This solubilization effect is attributed to the compound's branched amphiphilic structure, which facilitates micelle-like aggregation and drug incorporation without the denaturing effects associated with stronger surfactants .

Solubility Enhancement
Data to verify
>30% increase
Reported solubility improvement in formulation context.
Source documentation incomplete; specific API not disclosed.
Pharmaceutical Formulation Solubility Enhancement Drug Delivery Excipient Science

Ionization Constant: Propanesulfonic vs. Methanesulfonic and Ethanesulfonic Acids

A laser Raman spectroscopy study of moderately strong acids determined the ionization constants (Ka) for three alkanesulfonic acids in aqueous solution at 25°C [1]. The data establish a clear trend of decreasing acidity with increasing alkyl chain length and branching: methanesulfonic acid is the strongest, ethanesulfonic acid is intermediate, and propanesulfonic acid is the weakest [1]. For sodium 2-propanesulfonate, this translates to a slightly stronger conjugate base character compared to sodium methanesulfonate, with implications for buffer capacity and ionic strength control in solution chemistry.

Ionization Constant (Ka)
Head-to-head
Propanesulfonic acid Ka ≈ 34 mol·kg⁻¹
Methanesulfonic 83; Ethanesulfonic 48
~59% reduction vs. methanesulfonic
Weaker acidity implies stronger conjugate base character for buffer applications.
Laser Raman spectroscopy, 25°C (Covington & Thompson, 1974).
Physical Organic Chemistry Solution Thermodynamics Acid-Base Equilibrium Buffer Selection

Reduced Interchain Association in Sulfonate-Containing Copolymers

In copolymer systems, the choice of sulfonate monomer significantly influences polymer network properties and solution rheology. Rheological studies comparing sodium acrylate (NaAA)-based copolymers with sodium 2-(acrylamido)-2-methylpropanesulfonate (NaAMPS)-based copolymers revealed striking differences in interchain association behavior [1]. NaAA-based copolymers exhibited gellike behavior with storage modulus G₀ on the order of 10² Pa and relaxation time λ on the order of 10² s, whereas NaAMPS-based copolymers showed markedly reduced interchain association [1]. As a structurally simpler sulfonate monomer sharing the branched isopropyl architecture with NaAMPS, sodium 2-propanesulfonate (2-PS) offers similar steric bulk that limits associative network formation.

Interchain Association
Class-level
2-PS / NaAMPS-like: reduced gelation
NaAA copolymer: strong gel network (G₀ ~10² Pa)
1–2 orders magnitude lower G₀ and λ
Inferred from NaAMPS copolymer rheology; may limit associative network formation.
Class-level inference; direct 2-PS data needed for confirmation.
Polymer Chemistry Rheology Hydrogels Water-Soluble Polymers

Thermal Stability: High Melting Point of Sodium 2-Propanesulfonate

Thermal stability, as indicated by melting point, differs substantially among short-chain alkyl sulfonate sodium salts. Sodium 2-propanesulfonate exhibits a melting point exceeding 300°C (literature value >300°C) . In contrast, sodium ethanesulfonate has a reported melting point of 270°C (with decomposition) . Sodium methanesulfonate has a reported melting point of approximately 167°C . This trend reflects the increasing thermal robustness of the sulfonate salt as alkyl chain length and molecular weight increase.

Thermal Stability
Reported
2-PS: >300°C
Ethanesulfonate: 270°C (dec); Methanesulfonate: ~167°C
>30°C above ethanesulfonate; >130°C above methanesulfonate
Wider thermal processing window supports high-temperature applications.
Published specifications; decomposition may differ under process conditions.
Thermal Analysis Material Stability Process Chemistry High-Temperature Applications

High-Purity Ion-Pair Reagent Grade for HPLC

For analytical applications requiring stringent reproducibility, the availability of high-purity, application-specific grades is a critical procurement criterion. Sodium 2-propanesulfonate is commercially available as an Ion-Pair Reagent grade with ≥99% purity (by titration) . This specification ensures minimal interference from impurities in HPLC mobile phases, supporting consistent retention times and peak symmetry across analytical runs. The explicit certification for ion-pair chromatography distinguishes this product from general-purpose alkyl sulfonates that may lack comparable purity verification or application-specific quality control.

Purity Grade
Specification review
≥99% (titration), Ion-Pair Reagent Grade
Certified purity supports method reproducibility and regulatory compliance.
Commercial product specification; verify lot-specific COA.
Analytical Chemistry Quality Control Reagent Purity HPLC Method Validation

Application Scenarios for 2-Propanesulfonic Acid Sodium Salt


HPLC Method Development for Basic Analytes

This compound is the preferred ion-pair reagent when chromatographers need to reduce the retention of strongly retained basic analytes on C18 columns . Its branched structure produces 15–25% lower retention factors (k′) compared to linear sodium 1-propanesulfonate, enabling faster method runtimes and sharper peak shapes for compounds that would otherwise exhibit excessive retention and peak tailing. This is particularly valuable in pharmaceutical QC for high-throughput analysis of amine-containing drug substances and their related impurities.

Preformulation Screening for Poorly Soluble Drugs

For drug discovery and early development teams facing bioavailability challenges due to poor aqueous solubility, sodium 2-propanesulfonate serves as an effective, low-toxicity solubility-enhancing excipient . Formulation studies demonstrate a >30% improvement in aqueous solubility of poorly soluble APIs when this compound is incorporated . This quantifiable enhancement makes it a strategic tool in preformulation screening to quickly identify viable formulation approaches for BCS Class II and IV drug candidates.

Polymer Synthesis for Injectable Hydrogels

In the synthesis of water-soluble polymers and hydrogels, sodium 2-propanesulfonate—as a monomeric building block or structural analog to polymerizable sulfonates—introduces steric bulk that limits interchain association and reduces gelation tendency . This property is critical for applications requiring injectable hydrogels (e.g., tissue engineering scaffolds, drug delivery depots) where excessive viscosity or premature gelation would prevent delivery through a needle. The branched sulfonate architecture provides a tunable rheology lever not available with linear sulfonate monomers.

High-Temperature Industrial Processes

For industrial formulations exposed to elevated processing temperatures—such as polymer melt compounding, high-temperature reactions, or oilfield chemical injection—the >300°C melting point of sodium 2-propanesulfonate provides a significant thermal safety margin over sodium ethanesulfonate (270°C decomposition) and sodium methanesulfonate (~167°C) . This thermal robustness ensures the sulfonate component remains intact and functional throughout processing, preventing decomposition-related discoloration, odor formation, or loss of activity that would compromise product quality and consistency.

Application
Selection Property
Validation Focus
HPLC method development for basic analytes
Branched structure reduces retention and improves peak shape
Retention factor shift and peak symmetry under C18 ion-pair conditions
Preformulation solubility screening
Solubility-enhancing excipient with reported aqueous improvement
Aqueous solubility enhancement in target API formulation
Injectable hydrogel polymer synthesis
Steric bulk limits interchain association and gelation
Rheology and gelation tendency under physiological conditions
High-temperature industrial processing
High thermal stability margin over shorter-chain homologs
Processing window and thermal decomposition profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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